2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
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Overview
Description
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a methylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl methyl (2-(methylamino)ethyl)carbamate
- tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- 4-((tert-butyl(dimethyl)silyloxy)methyl)aniline
Uniqueness
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14;/h6-11H,12-13H2,1-5H3;1H/b11-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNQIYZVABGGL-YGCVIUNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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